N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-17-10-5-11-18-20(17)22-21(28-18)23(13-16-9-6-12-25-16)19(24)14-26-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUWEUAYLGOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.49 g/mol. The structure includes a furan ring, a benzo[d]thiazole moiety, and a phenoxyacetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with benzo[d]thiazole and phenoxyacetic acid derivatives. Various methods have been reported, including the use of coupling agents and solvents such as dichloromethane and pyridine, yielding moderate to high purity levels (60–85%) .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 0.004 |
| SK-Hep-1 (liver) | 0.012 |
| NUGC-3 (gastric) | 0.008 |
These results suggest that the compound may act by interfering with cellular proliferation pathways .
Antibacterial and Antifungal Activities
In vitro studies have demonstrated that related compounds possess antibacterial and antifungal properties. For example, compounds derived from the benzo[d]thiazole framework have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : They can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress in cells .
Case Studies
- Study on T-cell Proliferation : A study evaluating the effect of similar compounds on T-cell proliferation found that certain derivatives significantly inhibited T-cell activation, suggesting potential use in immunomodulation .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of derivatives against Escherichia coli and Pseudomonas aeruginosa, demonstrating their potential as leads for developing new antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Case Study : A study on derivatives of benzo[d]thiazole demonstrated their efficacy against various cancer cell lines, including breast cancer (MDA-MB 231) and lung cancer (A549) cells. These derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- Research Findings : In vitro assays have shown that N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide can reduce cell viability significantly in treated cancer cell lines compared to control groups.
Antimicrobial Activity
The compound also exhibits potential antimicrobial properties:
- Broad-Spectrum Activity : It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Case Study : Research indicated that modifications at the methylthio group enhanced the compound's antibacterial potency against Staphylococcus aureus and Escherichia coli. The presence of the furan ring appears to play a critical role in enhancing bioactivity .
- Data Summary :
Anti-inflammatory Properties
Another significant application of this compound is its potential anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in various models.
- Research Insights : Studies have demonstrated that compounds similar to this compound can effectively reduce inflammation in animal models of arthritis and other inflammatory diseases .
- Case Study : In an experimental model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema compared to untreated controls.
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Solubility :
- Benzo[d]thiazole acetamides (e.g., 1.2b–1.2e) exhibit high melting points (190–300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The methylthio and furan groups in the target compound may slightly lower its melting point due to reduced symmetry.
Spectroscopic Data :
- IR Spectroscopy : The target compound’s IR spectrum would display characteristic bands for the benzothiazole ring (C=N stretch ~1600 cm⁻¹), amide carbonyl (C=O ~1680 cm⁻¹), and methylthio group (C-S ~700 cm⁻¹), consistent with analogs in and .
- NMR Spectroscopy: The ¹H-NMR would show signals for the furan protons (δ 6.2–7.4 ppm), methylthio group (δ 2.5 ppm), and phenoxy aromatic protons (δ 6.8–7.6 ppm), as observed in structurally related compounds .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide and its analogs?
- Answer : Synthesis typically involves multi-step reactions, including:
- N-Acylation : Reacting 4-(methylthio)benzo[d]thiazol-2-amine with chloroacetyl derivatives (e.g., 2-phenoxyacetyl chloride) in the presence of catalysts like DMAP or NaH in solvents such as DCM or THF .
- Substitution Reactions : Introducing furan-2-ylmethyl groups via nucleophilic substitution or coupling reactions under reflux conditions with toluene/water mixtures .
- Purification : Column chromatography or recrystallization using ethanol/water systems to isolate high-purity products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Comprehensive characterization includes:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., furan methylene protons at δ 4.8–5.2 ppm; benzo[d]thiazole aromatic signals at δ 7.1–8.3 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1680 cm⁻¹; C-S vibrations at 650–750 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity (±0.3% tolerance) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Answer : Initial screens often include:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays using spectrophotometric methods (IC₅₀ calculations via Lineweaver-Burk plots) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in SN2 substitutions .
- Catalyst Selection : DMAP accelerates acylation kinetics by 30–40% compared to pyridine .
- Temperature Control : Reflux at 80–100°C for 6–12 hours balances reaction completeness and decomposition risks .
Q. What computational strategies aid in predicting binding interactions or synthesizability?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., α-glucosidase), prioritizing derivatives with binding energies ≤ −8.0 kcal/mol .
- DFT Calculations : Gaussian 09 optimizes transition states to identify energetically favorable reaction pathways (e.g., Gibbs free energy barriers < 25 kcal/mol) .
- Retrosynthetic Analysis : Tools like Synthia™ deconstruct the molecule into commercially available precursors (e.g., 4-(methylthio)-2-aminobenzothiazole) .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and LC-MS to rule out degradation products .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., acarbose for α-glucosidase assays) .
- Structural Confirmation : Re-examine NMR data for regioisomeric impurities (e.g., misassigned thiazole substituents) .
Q. What mechanistic insights can be gained from crystallographic or spectroscopic studies?
- Answer :
- X-ray Crystallography : Reveals intermolecular interactions (e.g., C-H⋯O hydrogen bonds stabilizing crystal packing) and torsional angles critical for bioactive conformations .
- Fluorescence Quenching : Stern-Volmer plots quantify interactions with biomacromolecules (e.g., BSA binding constants of ~10⁴ M⁻¹) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
